O-[2-(3-chlorophenyl)ethyl]hydroxylamine O-[2-(3-chlorophenyl)ethyl]hydroxylamine
Brand Name: Vulcanchem
CAS No.: 1184963-67-4
VCID: VC16205181
InChI: InChI=1S/C8H10ClNO/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6H,4-5,10H2
SMILES:
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol

O-[2-(3-chlorophenyl)ethyl]hydroxylamine

CAS No.: 1184963-67-4

Cat. No.: VC16205181

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62 g/mol

* For research use only. Not for human or veterinary use.

O-[2-(3-chlorophenyl)ethyl]hydroxylamine - 1184963-67-4

Specification

CAS No. 1184963-67-4
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
IUPAC Name O-[2-(3-chlorophenyl)ethyl]hydroxylamine
Standard InChI InChI=1S/C8H10ClNO/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6H,4-5,10H2
Standard InChI Key JOMDTFOHHAPWRW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)CCON

Introduction

Chemical Structure and Properties

O-[2-(3-Chlorophenyl)ethyl]hydroxylamine features a hydroxylamine group (-NHOH) bonded to a 2-(3-chlorophenyl)ethyl chain. The chlorophenyl moiety enhances electrophilic reactivity, while the hydroxylamine group enables participation in redox and nucleophilic reactions. Key properties include:

PropertyValue
Molecular FormulaC₈H₁₀ClNO
Molecular Weight171.62 g/mol
IUPAC NameO-[2-(3-chlorophenyl)ethyl]hydroxylamine
Canonical SMILESC1=CC(=CC(=C1)Cl)CCON
InChI KeyJOMDTFOHHAPWRW-UHFFFAOYSA-N

The compound’s structure is characterized by a planar chlorophenyl ring and a flexible ethyl chain, facilitating interactions with biological targets such as enzymes and receptors .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 3-chlorophenyl ethyl bromide and hydroxylamine hydrochloride. A base such as sodium carbonate is employed in polar solvents like ethanol or methanol under reflux. Purification involves recrystallization or column chromatography, yielding >90% purity.

Industrial-Scale Methods

Recent advances leverage continuous-flow microreactor systems to enhance efficiency. For example, a patented method for analogous hydroxylamines involves:

  • Ion Exchange: Hydroxylamine salts are treated with alkaline resins to generate free hydroxylamine .

  • Microchannel Reactors: Hydroxylamine reacts with methyl isobutyl ketone at 80–100°C, followed by reaction with 1,3-dichloropropene and sodium hydroxide .

  • Purification: Phase separation and solvent recovery yield products with >95% purity .

Table 1. Comparative Synthesis Conditions

ParameterExample 1 Example 5
Hydroxylamine SourceHydrochlorideSulfate
Temperature Range80–100°C50–70°C
Yield102.4 g102.1 g
Reactor TypeMicrochannelMicrochannel

This method reduces waste and eliminates phase-transfer catalysts, aligning with green chemistry principles .

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide converts the hydroxylamine group to nitroso derivatives, useful in polymer chemistry.

  • Reduction: Sodium borohydride reduces the compound to primary amines, intermediates in drug synthesis.

Nucleophilic Substitution

Reactions with acyl chlorides or alkyl halides yield substituted hydroxylamines. For instance, acetylation produces N-acetyl derivatives, enhancing metabolic stability.

Applications in Medicinal Chemistry

Enzyme Inhibition

Hydroxylamines are mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. The chlorophenyl group enhances binding affinity to hydrophobic enzyme pockets.

Future Directions

  • Drug Development: Optimize pharmacokinetics via prodrug strategies.

  • Green Synthesis: Expand microreactor use to reduce solvent waste.

  • Targeted Therapies: Explore structure-activity relationships for IDO1 inhibition.

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